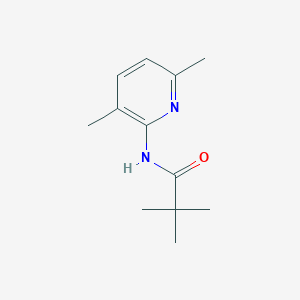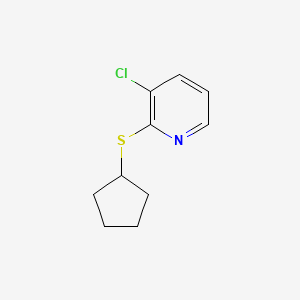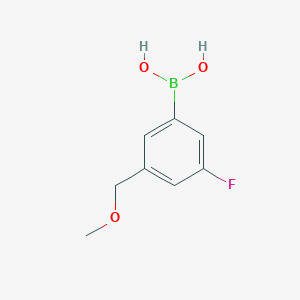![molecular formula C14H28ClN3O B1406990 甲烷酮,(反式-4-氨基环己基)-[4-(1-甲基乙[4-(1-甲基乙)-1-哌嗪基],盐酸盐 CAS No. 412291-17-9](/img/structure/B1406990.png)
甲烷酮,(反式-4-氨基环己基)-[4-(1-甲基乙[4-(1-甲基乙)-1-哌嗪基],盐酸盐
描述
Molecular Structure Analysis
The molecular formula of this compound is C14H28ClN3O . It has a mono-isotopic mass of 289.192078 Da . The InChI code is 1S/C7H15NO.ClH/c8-7-3-1-6 (5-9)2-4-7;/h6-7,9H,1-5,8H2;1H/t6-,7-; .Physical and Chemical Properties Analysis
The compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.0 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.55 . Its water solubility is very high, with a solubility of 28.5 mg/ml or 0.22 mol/l .科学研究应用
合成和治疗潜力
- 治疗剂合成:一项研究描述了一系列化合物的合成,包括哌嗪基甲烷酮,这些化合物对 α-葡萄糖苷酶具有抑制活性。还对这些化合物进行了溶血和细胞毒性分析,表明其具有潜在的治疗应用 (Abbasi 等,2019)。
- HIV 进入抑制剂:另一项研究讨论了一种具有哌嗪基甲烷酮结构的化合物 (873140),该化合物充当 CCR5 受体的非竞争性变构拮抗剂,对 HIV-1 显示出有效的抗病毒作用。这突出了该化合物在 HIV 治疗中的相关性 (Watson 等,2005)。
- 阿尔茨海默病研究:一项使用哌嗪基甲烷酮衍生物合成的多功能酰胺的研究表明,在与阿尔茨海默病相关的酶抑制活性方面取得了有希望的结果。该研究表明了针对阿尔茨海默病的药物开发潜力 (Hassan 等,2018)。
抗菌应用
- 抗菌剂:关于 2-呋喃基[(4-芳基烷基)-1-哌嗪基]甲烷酮衍生物合成的研究表明,这些化合物对革兰氏阴性菌和革兰氏阳性菌均具有良好的抑制活性,表明它们具有作为抗菌剂的潜力 (Abbasi 等,2018)。
神经性和镇痛应用
- 神经性血管收缩反应:一项研究调查了大麻素受体激动剂(包括具有哌嗪基甲烷酮结构的化合物)对大鼠神经性血管收缩反应的影响。这些发现与通过大麻素受体调节神经性反应有关 (Malinowska 等,1997)。
缓蚀
- 防腐蚀:研究了一种新型有机化合物,包括哌嗪基甲烷酮部分,以研究其在酸性介质中防止低碳钢腐蚀的有效性。该化合物显示出更好的抑制效率,表明其在防腐蚀中的应用 (Singaravelu & Bhadusha,2022)。
作用机制
Target of Action
It is known that the compound is used as a raw material in organic synthesis and is an important intermediate in the synthesis of certain drugs .
Biochemical Pathways
The compound is involved in various biochemical pathways due to its role as an intermediate in organic synthesis .
Result of Action
As an intermediate in organic synthesis, the compound likely contributes to the formation of other compounds with therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
安全和危害
生化分析
Biochemical Properties
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been shown to interact with trans-4-aminocyclohexanol, which is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . These interactions are essential for the compound’s role in biochemical processes, affecting the stability and activity of the enzymes and proteins involved.
Cellular Effects
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, thereby modulating cell metabolism, growth, and development .
Molecular Mechanism
The molecular mechanism of Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol and benzoxazine, which are required for the preparation of polybenzoxazine-silica hybrid nanocomposites . These interactions at the molecular level are crucial for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been observed that the compound remains stable under specific conditions and can influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects at specific dosages, with toxic or adverse effects observed at higher doses . These findings are crucial for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to enhance the metabolic flux of α-ketoglutarate in the tricarboxylic acid cycle, thereby influencing the synthesis of trans-4-hydroxyproline .
Transport and Distribution
The transport and distribution of Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function .
Subcellular Localization
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in cellular processes and biochemical reactions.
属性
IUPAC Name |
(4-aminocyclohexyl)-(4-propan-2-ylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.ClH/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12;/h11-13H,3-10,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQORZYPQNKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)


![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)



![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)
